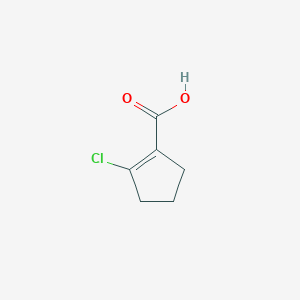

2-Chlorocyclopent-1-ene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chlorocyclopent-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C6H7ClO2 . It has a molecular weight of 146.57 g/mol . The IUPAC name for this compound is 2-chlorocyclopentene-1-carboxylic acid .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) . The Canonical SMILES representation is C1CC(=C(C1)Cl)C(=O)O . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are 146.0134572 g/mol . The compound has a complexity of 172 .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including compounds like 2-Chlorocyclopent-1-ene-1-carboxylic acid, are key in biorenewable chemicals production due to their versatility as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, at certain concentrations, these acids inhibit microbial growth, affecting yield and titer negatively. This inhibition is attributed to the acids' impact on cell membrane damage and internal pH decrease. Understanding these effects is crucial for developing strategies to engineer more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids highlights the efficiency and environmental benefits of using these methods. Supercritical CO2, in particular, is recommended for its non-toxic, non-flammable, and recoverable characteristics. This method is competitive and simpler than traditional separation techniques, offering a cleaner alternative for carboxylic acid extraction, including this compound (Djas & Henczka, 2018).

Propriétés

IUPAC Name |

2-chlorocyclopentene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-5-3-1-2-4(5)6(8)9/h1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKNDKQAZIYRKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)

![6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B477243.png)

![6-[4-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B477244.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B477259.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477265.png)

![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)